3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt
Overview
Description
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt is a chemical compound with specific applications in synthesis and analysis. It belongs to a class of compounds known for their utility in protecting hydroxyl groups and in NMR spectroscopy as a frequency marker due to its unique chemical structure.
Synthesis Analysis
The synthesis of trimethylsilyl-protected compounds, including those similar to 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt, involves eco-friendly and efficient methods. One such method utilizes novel ionic liquids as catalysts for the trimethylsilyl protection of hydroxyl groups under solvent-free conditions, yielding excellent product yields and short reaction times. These catalysts can be recovered and reused multiple times without loss of activity (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt includes sulfonic acid groups attached to a propyl chain, further modified by trimethylsilyl groups. This structure contributes to their solubility and reactivity characteristics, important for their role as intermediates in various chemical reactions.
Chemical Reactions and Properties
These compounds are involved in several key chemical reactions, including the trimethylsilyl protection and deprotection of hydroxyl groups. The protection process is efficient, requiring only mild conditions and short reaction times, and is reversible, allowing for the selective deprotection of the trimethylsilyl groups when necessary. The use of specific catalysts, such as sulfonic acid-functionalized ordered nanoporous materials, offers a mild and efficient method for these reactions (Shirini, Mamaghani, & Atghia, 2012).
Safety And Hazards
properties
IUPAC Name |
sodium;1,1,2,2,3,3-hexadeuterio-3-trimethylsilylpropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9);/q;+1/p-1/i4D2,5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXKRHYVOGVDA-CHBZFOKHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])[Si](C)(C)C)C([2H])([2H])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584454 | |
Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)-1-propanesulfonic acid-d6 sodium salt | |
CAS RN |
284664-85-3 | |
Record name | Sodium 3-(trimethylsilyl)(~2~H_6_)propane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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